N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide
Description
N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-13(2)15(17(23)21-14-7-5-3-4-6-8-14)24-18-16-19-9-11-22(16)12-10-20-18/h9-15H,3-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZKXUMNWFBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCCC1)SC2=NC=CN3C2=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the cycloheptyl group and the sulfanyl-3-methylbutanamide moiety. Key steps may include:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyrazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cycloheptyl group via nucleophilic substitution.
Thioether Formation: Attachment of the sulfanyl-3-methylbutanamide group through thioether bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazo[1,2-a]pyrazine core can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dihydro derivatives of the imidazo[1,2-a]pyrazine core.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity, such as acetylcholinesterase.
Receptors: Binding to and activating or inhibiting cellular receptors.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their use in medicinal chemistry as anti-inflammatory and anticancer agents.
Imidazo[1,2-a]pyrimidines: Studied for their antiviral and antibacterial properties.
Imidazo[1,2-a]pyrazines: Similar to N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide, these compounds are explored for their neurological and anti-inflammatory effects.
Uniqueness
This compound stands out due to its unique combination of a cycloheptyl group and a sulfanyl-3-methylbutanamide moiety, which may confer distinct biological activities and therapeutic potential compared to other imidazo[1,2-a]pyrazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
